molecular formula C17H16BrN3O3 B3727082 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide

Cat. No.: B3727082
M. Wt: 390.2 g/mol
InChI Key: WFBOCPASDPVMQA-DJKKODMXSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. The presence of bromine and hydroxyl groups in its structure contributes to its distinctive chemical properties.

Properties

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-10-4-3-5-14(11(10)2)20-16(23)17(24)21-19-9-12-8-13(18)6-7-15(12)22/h3-9,22H,1-2H3,(H,20,23)(H,21,24)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBOCPASDPVMQA-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with N-(2,3-dimethylphenyl)oxamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced Schiff bases and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. The presence of bromine and hydroxyl groups also contributes to its reactivity and ability to interact with various biomolecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide is unique due to its specific combination of bromine, hydroxyl, and Schiff base functionalities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide

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